molecular formula C5H5BrN2O B096085 3-Bromo-6-methoxypyridazine CAS No. 17321-29-8

3-Bromo-6-methoxypyridazine

Cat. No. B096085
CAS RN: 17321-29-8
M. Wt: 189.01 g/mol
InChI Key: SWXXQESBTCWUIK-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxypyridazine is a brominated methoxypyridazine derivative, which is a class of compounds that have been studied for their potential applications in various fields of chemistry and pharmacology. While the specific compound 3-bromo-6-methoxypyridazine is not directly mentioned in the provided papers, related compounds such as 3-chloro-6-methoxypyridazine and 3-bromo-6-methylpyridazine have been synthesized and analyzed, indicating a potential interest in halogenated pyridazines for their chemical and physical properties .

Synthesis Analysis

The synthesis of related compounds, such as 3-bromo-6-methylpyridazine, involves a multi-step process starting from simple precursors like acetoacetic acid, which undergoes cyclization with hydrazine hydrate, followed by dehydrogenation and substitution reactions to introduce the bromine atom into the pyridazine ring . This method showcases the general approach to synthesizing halogenated pyridazines, which may be applicable to the synthesis of 3-bromo-6-methoxypyridazine.

Molecular Structure Analysis

The molecular structure of halogenated pyridazines can be characterized using spectroscopic techniques such as NMR and mass spectrometry. For instance, 3-bromo-6-methylpyridazine's structure was confirmed by ^1H NMR and MS-ESI, which are essential tools for determining the positions of substituents on the pyridazine ring . Similarly, DFT calculations have been used to predict the molecular geometry and vibrational frequencies of 3-chloro-6-methoxypyridazine, which could be analogous to the structural analysis of 3-bromo-6-methoxypyridazine .

Chemical Reactions Analysis

The reactivity of brominated pyridazines can be inferred from studies on similar compounds. For example, the reaction of 2-bromo-7-methoxytropone with o-aminophenol leads to various products, indicating that brominated compounds can participate in complex chemical reactions, potentially leading to the formation of heterocyclic structures . These reactions are influenced by factors such as temperature and solvent choice, which can direct the course of the reaction to yield different products.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridazines can be deduced from spectroscopic data and theoretical calculations. The FT-Raman and FT-Infrared spectra of 3-chloro-6-methoxypyridazine provide insights into the vibrational modes of the molecule, which are closely related to its physical properties . Additionally, UV-Visible absorption spectroscopy can reveal information about the electronic transitions within the molecule, which are important for understanding its chemical behavior. NBO analysis and NMR spectral data further contribute to a comprehensive understanding of the electronic environment and the nature of bonding within the molecule .

Scientific Research Applications

  • Synthesis Methods :

    • A large-scale synthesis method for 3-chloro-5-methoxypyridazine, which shares a similar structure with 3-Bromo-6-methoxypyridazine, has been developed. This method involves the protection of pyridazinone nitrogen and selective displacement reactions (Bryant, Kunng, & South, 1995).
    • New synthetic routes for 6-methoxypyridazine-3-carboxylic acid, a compound structurally similar to 3-Bromo-6-methoxypyridazine, have been developed, highlighting the versatility in synthesizing such compounds (Ju Xiu-lian, 2011).
  • Analytical and Structural Studies :

    • Structural, vibrational, electronic, and NMR spectral analysis of 3-chloro-6-methoxypyridazine provides a comprehensive understanding of the molecular properties of pyridazine derivatives, which is crucial for their application in scientific research (Chamundeeswari, Samuel, & Sundaraganesan, 2013).
  • Pharmacological Applications :

    • Sulfamethoxypyridazine (3-sulfonamido-6-methoxypyridazine) has been found to be effective in preventing streptococcal infections in rheumatic patients, demonstrating the potential medicinal applications of methoxypyridazine derivatives (Lepper, Simon, & Marienfeld, 1957).
  • Electrochemical Applications :

    • Nickel-catalyzed electrochemical cross-coupling reactions of 3-chloro-6-methoxypyridazine for the preparation of functionalized aryl- and heteroarylpyridazines have been reported, indicating the utility of these compounds in electrochemical synthesis (Sengmany et al., 2007).
  • Biological Activity Studies :

    • Novel 3-bromo-4-methyl-7-methoxy-8-amino substituted coumarins, structurally related to 3-Bromo-6-methoxypyridazine, have shown antitumor activity in vitro, suggesting potential research applications in the field of oncology (Nofal, El-Zahar, & El-Karim, 2000).
  • Microbiological Activity :

    • Compounds derived from 2-mercapto-4-methoxypyridine-3-carbonitrile have demonstrated bacteriostatic or tuberculostatic activity, highlighting the importance of methoxypyridazine derivatives in microbiological research (Miszke et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

3-bromo-6-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXXQESBTCWUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291127
Record name 3-bromo-6-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-methoxypyridazine

CAS RN

17321-29-8
Record name 17321-29-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73310
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-6-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Horie-Ishida, K Kinjo, T Ueda - Chemical and Pharmaceutical …, 1962 - jstage.jst.go.jp
Compounds of N-[4-(p-alkylphenyl)-2-thiazolyl]-5-nitro-2-furamide (I), N-(5-alkyl-1, 3, 4-thiadiazolyl)-5-nitro-2-furamide (II), and N-(6-alkoxy-3-pyridazinyl)-5-nitro-2-fur-amide (III) were …
Number of citations: 24 www.jstage.jst.go.jp
T Nakagome - Chemistry of Heterocyclic Compounds …, 1973 - Wiley Online Library
… For example, better results were obtained by using liquid ammonia rather than methanolic ammonia in the ammonolysis of 3-bromo-6-methoxypyridazine (6). 3-Amino-6-…
Number of citations: 1 onlinelibrary.wiley.com
N Stock, C Baccei, G Bain, A Broadhead… - Bioorganic & medicinal …, 2010 - Elsevier
A series of potent 5-lipoxygenase-activating protein (FLAP) inhibitors are herein described. SAR studies focused on the discovery of novel alicyclic moieties appended to an indole core …
Number of citations: 29 www.sciencedirect.com
PD Leeson, JC Emmett - Journal of the Chemical Society, Perkin …, 1988 - pubs.rsc.org
3′-Heteroarylmethyl analogues (1)–(8) of the natural thyroid hormone 3,3′,5-tri-iodo-L-thyronine (T3) were synthesized as potential selective (cardiac-sparing) thyromimetics. The …
Number of citations: 19 pubs.rsc.org
Y Şahin - 2021 - search.proquest.com
… One justification on why this compound became the major product in most conditions was that the borylation product reacted with the unreacted 3-bromo-6methoxypyridazine (63) in the …
Number of citations: 2 search.proquest.com
KA Rinderspacher - Progress in Heterocyclic Chemistry, 2017 - Elsevier
… Employing a synergistic combination of copper(I) hydride and palladium catalysis, 3-bromo-6-methoxypyridazine was treated with styrene in the presence of copper(I) acetate, (R)-DTBM…
Number of citations: 2 www.sciencedirect.com

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